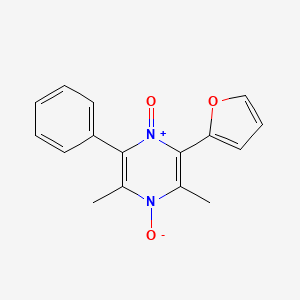![molecular formula C17H13F6NO3 B1223979 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B1223979.png)
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide is a member of benzamides.
Aplicaciones Científicas De Investigación
Optical Properties and Polymer Applications :
- Hajduk et al. (2010) compared the optical properties of derivatives of this compound, highlighting their potential in polymer optoelectronic devices. The study focused on how spinning rate and solution concentration influenced the optical properties of polymer thin films based on these compounds (Hajduk et al., 2010).
Antimicrobial Screening :
- Desai et al. (2013) conducted a study on a series of derivatives, including those of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide, for their antibacterial and antifungal activities. This research provided insights into the potential therapeutic interventions for microbial diseases (Desai et al., 2013).
Molecular Structure Analysis :
- Karabulut et al. (2014) investigated the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. They used single crystal X-ray diffraction and DFT calculations to evaluate the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
G Protein-Coupled Receptor Agonists :
- Wei et al. (2018) discovered a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which included variations of the core compound , as potent agonists for G protein-coupled receptor-35. This study has implications for the treatment of pain, inflammatory, and metabolic diseases (Wei et al., 2018).
Cardioprotective Agents :
- Cheng et al. (2006) explored derivatives of this compound as malonyl-coenzyme A decarboxylase inhibitors, which showed promise as cardioprotective agents. This could be significant for treating ischemic heart diseases (Cheng et al., 2006).
Radiofluorination for Cerebral Imaging :
- Kronenberg et al. (2007) synthesized a fluorine-18-labelled derivative for potential use in cerebral imaging with positron emission tomography, highlighting its application in neuroimaging (Kronenberg et al., 2007).
Bactericidal Activity Against MRSA :
- Zadrazilova et al. (2015) assessed the bactericidal activity of substituted benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing their potential in combating resistant bacterial strains (Zadrazilova et al., 2015).
Propiedades
Nombre del producto |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C17H13F6NO3 |
Peso molecular |
393.28 g/mol |
Nombre IUPAC |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13F6NO3/c1-27-13-8-2-10(3-9-13)14(25)24-12-6-4-11(5-7-12)15(26,16(18,19)20)17(21,22)23/h2-9,26H,1H3,(H,24,25) |
Clave InChI |
QKKZXYRDUGFEDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)
![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)
![1-[[1-[(4-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-ethylthiourea](/img/structure/B1223904.png)
![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)
![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)
![(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)

![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)
![Acetic acid [4-[(1-oxo-2-phenylethyl)amino]phenyl] ester](/img/structure/B1223920.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)